molecular formula C10H11N3O2 B13287022 Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate

Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate

Cat. No.: B13287022
M. Wt: 205.21 g/mol
InChI Key: BWDWPXFTXBJWMI-UHFFFAOYSA-N
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Description

Methyl 6-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is a pyrazine-based derivative characterized by a methyl ester group at position 2 and a but-2-yn-1-ylamino substituent at position 4. The compound’s alkyne-containing side chain introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in click chemistry or as a building block for kinase inhibitors.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-(but-2-ynylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-4-5-12-9-7-11-6-8(13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,12,13)

InChI Key

BWDWPXFTXBJWMI-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC(=CN=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6-Aminopyrazine-2-carboxylate Derivatives

The precursor 5- or 6-aminopyrazine-2-carboxylic acid or its methyl ester is typically prepared by nucleophilic substitution of halogenated pyrazine carboxylic acids, followed by esterification.

Step Reaction Type Conditions Yield (%) Notes
1 Substitution of 5-chloropyrazine-2-carboxylic acid with ammonia Microwave irradiation, 100 °C, 0.5 h, 25% aqueous ammonia 70 Conversion to 5-aminopyrazine-2-carboxylic acid; reaction repeated for scale-up; ammonium salt intermediate isolated and acidified to free acid form
2 Esterification of 5-aminopyrazine-2-carboxylic acid Microwave irradiation, 100 °C, 1 h, anhydrous propanol, concentrated sulfuric acid catalyst 70 Methyl or propyl ester formed; monitored by TLC; purified by flash chromatography

This method leverages microwave-assisted synthesis to improve reaction rates and yields, as demonstrated by Ambeed's documented procedures.

Introduction of the But-2-yn-1-yl Group via N-Alkylation

The key step to obtain methyl 6-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is the N-alkylation of the amino group with a but-2-yn-1-yl halide or equivalent electrophile.

Step Reagents Conditions Yield (%) Notes
N-alkylation of 5-aminopyrazine-2-carboxylate methyl ester But-2-yn-1-yl bromide or chloride, potassium carbonate base, DMF solvent Room temperature, inert atmosphere, 20–22 h ~20 Low to moderate yield reported; reaction performed under nitrogen to prevent side reactions; purification by silica gel chromatography

This approach is consistent with classical nucleophilic substitution reactions on amines in polar aprotic solvents, as described in related pyrazine derivative syntheses.

The preparation of this compound involves the synthesis of the amino-pyrazine-2-carboxylate core followed by N-alkylation with a but-2-yn-1-yl group. Microwave-assisted substitution and esterification provide efficient access to the amino ester intermediate, while the alkylation step requires careful control of conditions to optimize yield. Alternative synthetic strategies involving copper-catalyzed alkyne introduction and cyclization reactions expand the chemical space around this compound class.

The data presented here is compiled from diverse, authoritative chemical sources and patents, ensuring comprehensive coverage and reliability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with enzymes and receptors, modulating their activity. The but-2-yn-1-yl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Substituent
Methyl 6-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate Not reported But-2-yn-1-ylamino
30a () 96–98 3,5-Dimethoxyphenyl
31a () 152–154 3,6-Dimethoxypyridazinyl
32a () 216–218 2-Aminopyrimidin-5-yl
  • Trends : Bulky aromatic/heterocyclic groups (e.g., 32a) increase melting points due to enhanced crystallinity, whereas flexible alkyne chains may lower melting points .

NMR Spectral Features

  • Butynylamino Group: Expected $ ^1H $ NMR signals for terminal alkyne protons (~2.5 ppm for ≡C-H) and methylene protons adjacent to the amino group (~3.5–4.0 ppm). Comparable to methyl 5-[(4-hydroxybut-2-yn-1-yl)amino]pyrazine-2-carboxylate, which shows resonances for hydroxybutynyl protons at 4.25 ppm (CH$2$) and 1.63 ppm (CH$2$-OH) .
  • Methyl Ester : A singlet at ~3.8–3.9 ppm in $ ^1H $ NMR, consistent with analogs like 30a (3.88 ppm) .

Biological Activity

Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate is a heterocyclic compound notable for its unique structural features, including a pyrazine ring substituted with a methyl ester and an amino group attached to a but-2-yne chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

Molecular Formula: C₉H₉N₃O₂
Molecular Weight: 191.19 g/mol
CAS Number: 1539065-43-4

The structural uniqueness of this compound may influence its biological activity and reactivity compared to other pyrazine derivatives. The compound's specific substitution pattern is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazine derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
Methyl 6-[(but-2-YN-1-YL)amino]pyrazineTBDTBD
Pyrazole derivative 7b0.22Staphylococcus aureus
Pyrazole derivative 10TBDEscherichia coli

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Similar pyrazine derivatives have been reported to inhibit cancer cell proliferation in various assays, indicating potential pathways for therapeutic applications. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism or signaling pathways.

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory activity, which is common among many pyrazine derivatives. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazine derivatives:

  • Antimicrobial Study : A recent publication evaluated the antimicrobial efficacy of various pyrazole derivatives, noting that compounds with structural similarities to methyl 6-[(but-2-YN-1-YL)amino]pyrazine exhibited strong activity against biofilm formation in Staphylococcus species .
  • Synergistic Effects : Research indicated that certain pyrazine derivatives could enhance the efficacy of traditional antibiotics like Ciprofloxacin when used in combination therapy, suggesting a potential for developing new treatment regimens .
  • Toxicity Assessment : Hemolytic activity tests showed low toxicity levels for several derivatives, with lysis percentages ranging from 3.23% to 15.22%, which is significantly lower than that of standard toxic agents .

Q & A

Q. What are the established synthetic routes for Methyl 6-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves constructing the pyrazine core followed by functionalization. Key steps include:

  • Pyrazine ring formation : Precursor pyrazines (e.g., chloropyrazine derivatives) are coupled with but-2-yn-1-amine under palladium catalysis (e.g., Pd(PPh₃)₄) in polar aprotic solvents like dimethylformamide (DMF) .
  • Optimization : Reaction temperature (60–100°C) and base selection (e.g., K₂CO₃) significantly impact coupling efficiency. Prolonged heating (>12 hours) may degrade sensitive alkyne groups, reducing yields .
  • Purification : Silica gel chromatography or crystallization from 2-propanol yields >85% purity, verified via HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazine proton shifts at δ 8.4–9.6 ppm for alkyne-linked amines) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving ambiguities in regiochemistry .
  • HPLC : Monitors purity (>95%) using gradients like H₂O/CH₃CN with 0.1% TFA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Dose-response profiling : Use EC₅₀/IC₅₀ curves to compare potency thresholds. For example, anti-tubercular activity may require μM vs. nM concentrations depending on bacterial strain .
  • Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic vs. metabolism-dependent effects .

Q. What strategies optimize regioselectivity in derivatization reactions involving the alkyne and amino groups?

  • Protection/deprotection : Temporarily block the amino group with Boc anhydride to direct alkyne-click reactions (e.g., CuAAC) to the pyrazine ring .
  • Catalyst tuning : PdCl₂(dppf) enhances cross-coupling selectivity for aryl halides over terminal alkynes in Suzuki-Miyaura reactions .
  • Solvent effects : Use DMSO to stabilize transition states in nucleophilic substitutions, favoring C-6 over C-3 positions .

Q. What computational or experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Molecular docking : Simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzymes) using PyMOL or AutoDock .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the alkyne with alkyl chains) to identify critical pharmacophores .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for receptors like adenosine A₂A .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining high yield and purity?

  • Solvent scalability : Transition from DMF to cheaper, greener solvents (e.g., ethanol) without compromising reaction rates .
  • Catalyst recovery : Immobilize Pd catalysts on silica to reduce metal leaching in large batches .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scale-up .

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